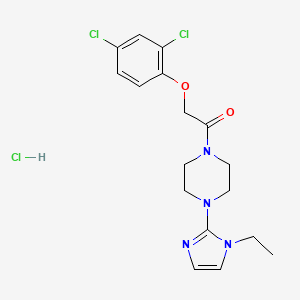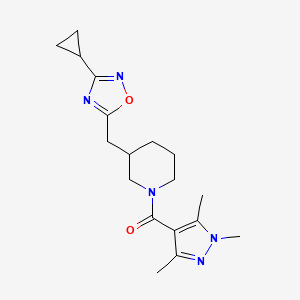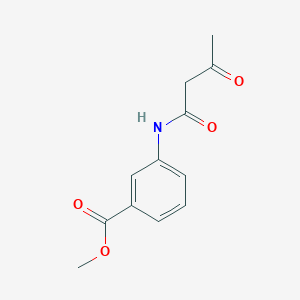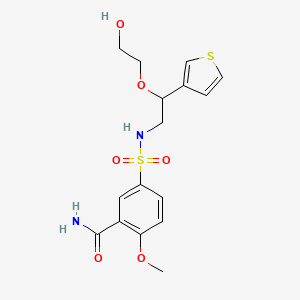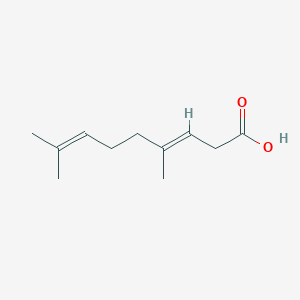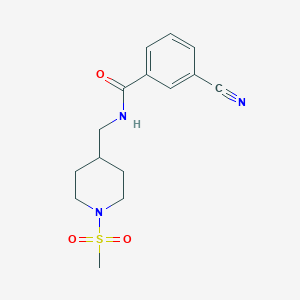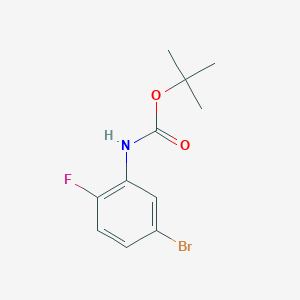![molecular formula C20H32N4O2 B2941913 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide CAS No. 2320215-82-3](/img/structure/B2941913.png)
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide is a chemical compound that has gained attention for its potential use in scientific research. This compound, also known as JNJ-1930942, has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
Mecanismo De Acción
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and mood. 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide binds to the NOP receptor and blocks the binding of the endogenous ligand nociceptin/orphanin FQ peptide. This results in a reduction in pain, anxiety, and depression.
Biochemical and Physiological Effects:
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has been shown to have several biochemical and physiological effects. In preclinical models, 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has been shown to reduce pain and anxiety. It has also been shown to have antidepressant-like effects. 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has several advantages for lab experiments. It is a selective antagonist of the NOP receptor, which makes it a useful tool for studying the role of the NOP receptor in pain, anxiety, and mood regulation. 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has also been shown to be well-tolerated in preclinical studies, which makes it a safe compound to use in lab experiments. However, one limitation of 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide. One area of research is in the development of new compounds that are more soluble in water, which would make them easier to use in lab experiments. Another area of research is in the development of new compounds that are more selective for the NOP receptor, which would make them more effective in reducing pain, anxiety, and depression. Finally, 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide could be studied in clinical trials to determine its potential use in the treatment of pain, anxiety, and depression in humans.
Métodos De Síntesis
The synthesis method of 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide involves several steps. The first step involves the reaction of 6-tert-butyl-3-iodopyridazine with potassium tert-butoxide to form 6-tert-butylpyridazin-3-ol. The second step involves the reaction of 6-tert-butylpyridazin-3-ol with 4-bromomethylpiperidine hydrochloride to form 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine. The third step involves the reaction of 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine with cyclopentyl isocyanate to form the final product, 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has been studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of pain management. 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has been shown to have analgesic effects in preclinical models of pain. It has also been studied for its potential use in the treatment of neuropathic pain, a condition that affects millions of people worldwide. 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has also been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)17-8-9-18(23-22-17)26-14-15-10-12-24(13-11-15)19(25)21-16-6-4-5-7-16/h8-9,15-16H,4-7,10-14H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIWCIBXKSBGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]benzoic acid](/img/structure/B2941830.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2941831.png)
![8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941832.png)
